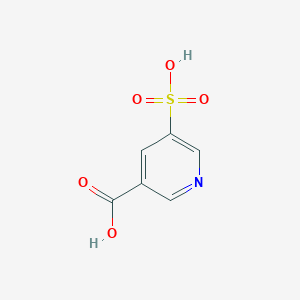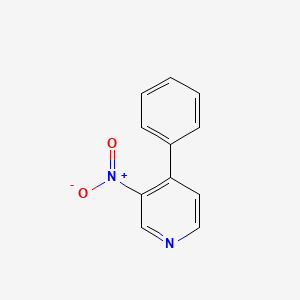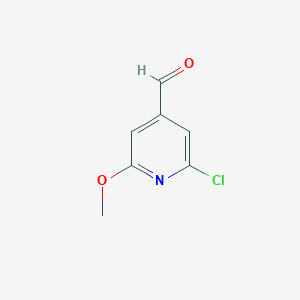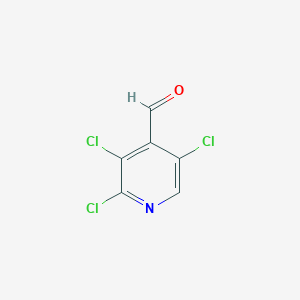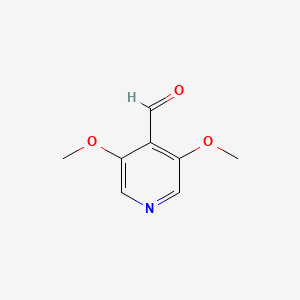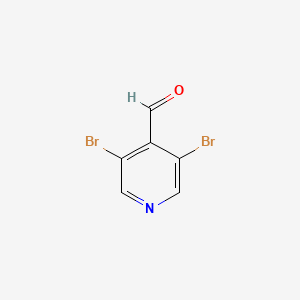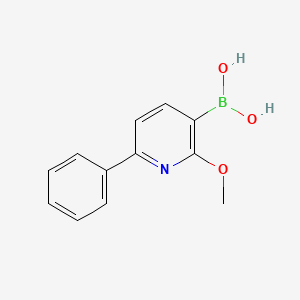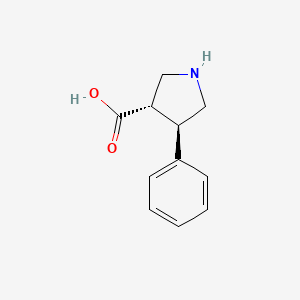
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any important reaction conditions or steps.Molecular Structure Analysis
This includes discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This includes discussing properties like the compound’s melting and boiling points, solubility, density, and chemical stability.Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Application : “(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid” is a chiral amino acid that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
-
Biochemical Research
- Application : In a study, a compound similar to “(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid” was used to inhibit human Ornithine Aminotransferase (hOAT), a potential therapeutic approach for hepatocellular carcinoma .
- Methods : The study involved the design and synthesis of analogues, leading to the discovery of a highly selective and potent hOAT inhibitor . The methods involved intact protein mass spectrometry, protein crystallography, and dialysis experiments .
- Results : The study found that the analogue was converted to an irreversible tight-binding adduct in the active site of hOAT . The comparison of kinetic studies between the analogue and its unsaturated version suggested that the active intermediate was only generated in hOAT and not in GABA-AT .
-
Chemical Research
-
Biochemical Research
-
Pharmaceutical Research
- Application : A compound similar to “(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid” was used to inhibit human Ornithine Aminotransferase (hOAT), a potential therapeutic approach for hepatocellular carcinoma .
- Methods : The study involved the design and synthesis of analogues, leading to the discovery of a highly selective and potent hOAT inhibitor . The methods involved intact protein mass spectrometry, protein crystallography, and dialysis experiments .
- Results : The study found that the analogue was converted to an irreversible tight-binding adduct in the active site of hOAT . The comparison of kinetic studies between the analogue and its unsaturated version suggested that the active intermediate was only generated in hOAT and not in GABA-AT .
-
Microbial Production
- Application : In a study, a compound similar to “(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid” was used in the microbial production of acetoin and 2,3-butanediol optical isomers .
- Methods : The study involved the synthesis pathways of microbial acetoin and 2,3-butanediol .
- Results : The study found that during the reduction of AAC by AAR, two conformations of acetylbutanediol (ABD), 3R,4R, and 3S,4R, were produced, which generated (2R,3R)-2,3-BD and meso-2,3-BD, respectively, in the presence of ABDH .
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This could include potential applications of the compound, areas for further research, or ways the compound’s synthesis could be improved.
Eigenschaften
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376074 | |
| Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
1049984-33-9 | |
| Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





